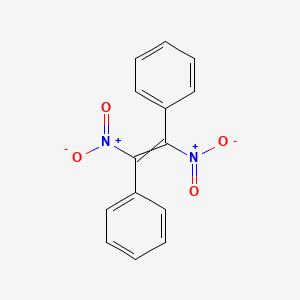

Dinitrostilbene

Description

Conceptual Framework and Academic Significance within Organic Chemistry

Within the conceptual framework of organic chemistry, dinitrostilbene and its derivatives are significant for several reasons. The stilbene (B7821643) scaffold provides a rigid, planar structure that facilitates π-conjugation across the molecule. The addition of nitro groups at various positions, such as 4,4'-, 2,2'-, or 2,4-, introduces strong electron-withdrawing effects. ontosight.ai This "push-pull" electronic structure, especially in asymmetrically substituted stilbenes, is fundamental to the study of nonlinear optical (NLO) materials and fluorescent compounds. ontosight.aimdpi.com

The academic significance of this compound is also rooted in its role as a key intermediate in industrial synthesis. For instance, 4,4'-dinitrostilbene-2,2'-disulfonic acid is a crucial precursor in the manufacturing of fluorescent whitening agents and a variety of azo dyes. wikipedia.orgjustia.com The synthesis of this compound, often starting from the sulfonation and subsequent oxidative coupling of 4-nitrotoluene (B166481), has been a subject of study for over a century, with ongoing research focused on improving reaction yields and developing more environmentally benign processes. wikipedia.orgjustia.comwikipedia.org Furthermore, the study of dinitrostilbenes provides valuable insights into reaction mechanisms, such as electrophilic substitution, oxidation, and photochemical isomerization, which are core concepts in organic chemistry. researchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dinitro-2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAQCAROZAAHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Dinitrostilbene and Its Derivatives

Oxidative Coupling Reactions in Dinitrostilbene Synthesis

Oxidative coupling reactions are a cornerstone in the synthesis of dinitrostilbenes, particularly through the dimerization of nitro-substituted toluene (B28343) derivatives. google.comacs.org These reactions typically involve the formation of a carbon-carbon double bond through the oxidation of two molecules of a precursor, such as 4-nitrotoluene-2-sulfonic acid (NTS). google.com

Strategies for Carbon-Carbon Double Bond Formation

The formation of the central carbon-carbon double bond in this compound via oxidative coupling proceeds through the initial formation of a bibenzyl intermediate. For instance, the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) from NTS involves the formation of 4,4'-dinitrobibenzyl-2,2'-disulfonic acid (DNDB) as an intermediate. google.comamazonaws.com This intermediate is then further oxidized to yield the desired stilbene (B7821643) structure. The reaction is typically carried out under alkaline conditions, which are necessary for the formation of the carbanion species that initiates the coupling process. google.comgoogle.com

Several methods have been developed to facilitate this transformation, including the Wittig reaction and the Mizoroki-Heck reaction, which are versatile for creating C-C double bonds. nih.govlumenlearning.com However, for industrial-scale production of specific this compound derivatives like DNS, the oxidative dimerization of the corresponding nitrotoluene precursor remains a prevalent method. trea.comgoogle.com

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of oxidative coupling reactions are highly dependent on the catalytic system and reaction conditions employed. Research has focused on optimizing these parameters to maximize yield and minimize the formation of unwanted byproducts.

While not a direct method for this compound synthesis, palladium-based catalysts are crucial in the subsequent conversion of dinitrostilbenes to their corresponding amino derivatives, which are also industrially significant. For example, the selective hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) to 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) is effectively catalyzed by supported palladium catalysts. rasayanjournal.co.inresearchgate.net

A highly selective Pd-Cu/sibunite catalyst has been developed for this purpose, achieving yields of up to 91-92% for DAS. rasayanjournal.co.in The catalyst's high selectivity is attributed to the formation of mixed active centers of Cu3Pd solid solutions. rasayanjournal.co.inresearchgate.net The optimal conditions for this process, including temperature, hydrogen pressure, and solvent, have been extensively studied to ensure high product yield and catalyst stability. rasayanjournal.co.inresearchgate.net

The oxidative dimerization of nitro-substituted toluene derivatives is a direct route to dinitrostilbenes. This process often utilizes transition metal catalysts to facilitate the reaction. For the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, the oxidation of 4-nitrotoluene-2-sulfonic acid is carried out in the presence of a transition metal salt, oxide, or hydroxide (B78521) catalyst. google.comgoogle.com The reaction is typically performed in an organic solvent like dimethylsulfoxide (DMSO) under an oxygen atmosphere with a catalytic amount of an alkali metal hydroxide or alkoxide. google.com

The use of metalloporphyrins as biomimetic catalysts has also been explored for the oxidation of p-nitrotoluene, demonstrating high yields under mild conditions. researchgate.net The catalytic activity is influenced by the central metal ion and the substituents on the porphyrin ring. researchgate.net

| Catalyst System | Reactant | Product | Yield | Reference |

| Pd-Cu/sibunite | 4,4'-dinitrostilbene-2,2'-disulfonic acid | 4,4'-diaminostilbene-2,2'-disulfonic acid | 91-92% | rasayanjournal.co.inresearchgate.net |

| Transition metal salt/oxide/hydroxide | 4-nitrotoluene-2-sulfonic acid | 4,4'-dinitrostilbene-2,2'-disulfonic acid | High | google.comgoogle.com |

| Metalloporphyrins | p-nitrotoluene | p-nitrobenzoic acid | up to 90.4% | researchgate.net |

Palladium-Based Catalysis in Selective Hydrogenation

Byproduct Formation and Control in Oxidative Processes

A significant challenge in the oxidative synthesis of dinitrostilbenes is the formation of byproducts, which can reduce the yield and purity of the desired product. google.com In the synthesis of DNS from NTS, byproducts can arise from the direct oxidation of NTS or the subsequent degradation of the DNS product. researchgate.net One of the main byproducts is 4-nitro-2-sulfobenzonic acid (NSBA). amazonaws.com

The formation of these byproducts is influenced by reaction conditions such as temperature and hydroxide concentration. researchgate.net For instance, the destruction of DNS can lead to the formation of not only oxidation products but also reduction products like amino-substituted aromatic sulfonic acids (ASAs), especially when the oxygen supply is insufficient. amazonaws.com

To control byproduct formation, various strategies have been employed. Carrying out the reaction in organic solvents like DMSO instead of water can lead to higher yields (around 95%) and fewer byproducts. google.com The use of specific catalysts and careful control of reaction parameters are also crucial in minimizing side reactions. amazonaws.comresearchgate.net

Electrosynthetic Approaches to this compound Compounds

Electrosynthesis offers an alternative and potentially more environmentally friendly route to this compound compounds. grafiati.com This method involves the use of an electric current to drive the chemical reaction.

The electrochemical reduction of 4,4'-dinitrobibenzyl has been shown to produce E-4,4'-dinitrostilbene. dntb.gov.ua Bulk electrolysis under optimized conditions can yield E-4,4'-dinitrostilbene from both 4-nitrotoluene (B166481) and 4,4'-dinitrobibenzyl. researchgate.netresearchgate.net The electrochemical reduction of dinitroaromatics has been studied, revealing that the process is influenced by the structure of the compounds. researchgate.net For example, cis-4,4'-dinitrostilbene can undergo redox-catalyzed isomerization to the more stable trans isomer during electrolysis. researchgate.net

Recent developments have seen investments in electrochemical synthesis plants to reduce the carbon footprint associated with traditional chemical synthesis methods. pmarketresearch.com

| Starting Material | Product | Isolated Yield | Reference |

| 4-nitrotoluene | E-4,4'-dinitrostilbene | 40% | researchgate.netresearchgate.net |

| 4,4'-dinitrobibenzyl | E-4,4'-dinitrostilbene | 67% | researchgate.netresearchgate.net |

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound and related dinitroaromatic compounds has been a subject of detailed investigation, revealing complex mechanistic pathways. Studies on a glassy carbon electrode in N,N-dimethylformamide have shown that the electrochemical reduction of a series of dinitroaromatics typically proceeds through a two-step process, involving the formation of an anion radical and subsequently a dianion. researchgate.net The separation between the standard potentials for these two reduction steps is influenced by the molecular structure of the compound. researchgate.netresearchgate.net

In the case of cis-4,4′-dinitrostilbene, the first one-electron reduction to its radical anion is a crucial step that initiates rapid isomerization to the more stable trans isomer. researchgate.net This process is believed to occur through the disproportionation of the cis-stilbene (B147466) radical anions, leading to the formation of a cis dianion which then swiftly converts to the trans configuration. researchgate.net The second reduction to the dianion is chemically irreversible in solvents like acetonitrile (B52724) due to protonation, but can be reversible in highly aprotic environments. researchgate.net

The dianions formed from the electroreduction of both Z- and E-isomers of this compound, as well as related compounds like dinitrobibenzyl, exhibit varying stability. researchgate.net While the dianion of E-4,4'-dinitrostilbene shows stability on the cyclic voltammetry timescale, the dianions of the Z-isomer and dinitrobibenzyl tend to evolve to form the more stable E-4,4'-dinitrostilbene dianion. researchgate.net This intermediate can then be recovered as the neutral E-4,4′-dinitrostilbene. researchgate.net Bulk electrolysis under optimized conditions has been shown to produce E-4,4′-dinitrostilbene from 4-nitrotoluene and 4,4′-dinitrobibenzyl with isolated yields of 40% and 67%, respectively. researchgate.net

Redox-Catalyzed Isomerization Phenomena

Redox-catalyzed isomerization is a significant phenomenon observed in this compound chemistry, particularly the conversion of the cis isomer to the trans isomer. researchgate.netresearchgate.net This process is initiated by the electrochemical reduction of cis-4,4′-dinitrostilbene. researchgate.netresearchgate.net Partial controlled potential electrolysis experiments followed by chromatographic analysis have conclusively demonstrated this isomerization. researchgate.netresearchgate.net

Nitration Chemistry and Regioselective Synthesis of this compound Derivatives

Direct Nitration of Stilbene Backbones

The direct nitration of stilbene backbones serves as a method for the synthesis of various nitrostilbene derivatives. A convenient synthesis of (E) α,2,4-trinitrostilbenes has been reported through the direct nitration of (E) 2,4-dinitrostilbenes. researchgate.net An interesting aspect of this reaction is the observed isomerization from the trans geometry in the starting material to the cis geometry in the resulting trinitrostilbene products. researchgate.net The structures of these synthesized stilbenes have been confirmed using X-ray diffraction analysis. researchgate.net

The nitration of styrenes and stilbenes using acetyl nitrate (B79036) can lead to a mixture of products, including β-nitro acetates in yields of 40-70%. rsc.org This highlights the complexity of direct nitration and the potential for side reactions.

Synthesis of Poly-nitrostilbenes via Selective Nitration

The synthesis of poly-nitrostilbenes, which are of interest as high-energy materials, can be achieved through selective nitration techniques. rsc.org A notable development is a method for the ortho C-H nitration of nitrostilbenes, which allows for the synthesis of polynitrostilbenes with high selectivity. rsc.org This method utilizes acetyl nitrate as a mild and readily available nitrating agent. rsc.orgrsc.org

The synthesis of new polynitrostilbenes has also been accomplished through the Knoevenagel condensation of aromatic aldehydes with nitrotoluenes. researchgate.net Furthermore, a microwave-assisted, solvent-free method has been developed for the synthesis of polynitrostilbenes by condensing 2,4,6-trinitro-m-xylene (B189555) and 2,4,6-trinitrotoluene (B92697) with aryl aldehydes. researchgate.net

| Starting Material | Reagent/Method | Product | Selectivity/Yield | Reference |

| (E) 2,4-Dinitrostilbenes | Direct Nitration | (E) α,2,4-Trinitrostilbenes | - | researchgate.net |

| Nitrostilbenes | Acetyl Nitrate / Zeolite | Polynitrostilbenes | High double selectivities | rsc.orgrsc.org |

| Aromatic Aldehydes & Nitrotoluenes | Knoevenagel Condensation | Polynitrostilbenes | - | researchgate.net |

| 2,4,6-Trinitro-m-xylene & Aryl Aldehydes | Microwave-assisted, solvent-free | Polynitrostilbenes | Shorter reaction time | researchgate.net |

Zeolite-Assisted Nitration Methodologies

Zeolite catalysts have emerged as a powerful tool for achieving regioselective nitration of aromatic compounds, including the precursors to this compound derivatives. A significant breakthrough is the development of a zeolite-assisted ortho C-H nitration of nitrostilbenes. rsc.orgrsc.org This heterogeneous method employs acetyl nitrate as the nitrating agent under mild conditions, leading to polynitrostilbenes with "double selectivities" in good yields and with minimal waste generation. rsc.org The zeolite can be recovered and reused multiple times with only a slight decrease in product yield. rsc.org

The regioselectivity of nitration is influenced by the pore size of the zeolite. uncw.edu Studies on the nitration of toluene have shown that the use of zeolites can significantly enhance the formation of the para-isomer, which is often the most desired product. uncw.edu This approach has been successful in achieving high para-selectivity in the nitration of various substrates. njust.edu.cn For example, the regioselective nitration of o-xylene (B151617) to 4-nitro-o-xylene has been achieved using nitrogen dioxide over zeolite catalysts. njust.edu.cn

Dimerization and Dehydrohalogenation Routes

An alternative synthetic route to dinitrostilbenes involves the dimerization of nitrobenzyl halides followed by dehydrohalogenation. For instance, 4,4'-dinitrobibenzyl can be obtained through the electrodimerization of the corresponding nitrobenzyl halides. uab.cat This process proceeds via the heterolytic cleavage of the carbon-halogen bond in the anion radical intermediate. uab.cat The subsequent dehydrohalogenation of the resulting dinitrobibenzyl yields the this compound.

Another example involves the reaction of 4-nitrobenzylchloride with an excess of sodium ethoxide in ethanol, which directly yields 4,4'-dinitrostilbene. uab.cat This reaction proceeds through the deprotonation of the nitrobenzyl chloride, followed by dimerization and elimination of HCl.

The electrochemical reduction of nitrobenzyl halides can also lead to dimerization. The initial one-electron reduction forms an anion radical, which rapidly loses a halide ion to produce a neutral nitrobenzyl radical. researchgate.net The primary reaction pathway for this radical is dimerization, although a minor amount of hydrogen atom abstraction product is also observed. researchgate.net

Functionalization Strategies: Introduction of Sulfonate and Other Groups

The introduction of sulfonate (–SO₃H) and other functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical properties, such as solubility and reactivity. These modifications are crucial for tailoring the molecule for specific applications, ranging from dye synthesis to materials science. ontosight.aipmarketresearch.com

Sulfonation of the this compound Core

The most prominent example of functionalization is the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). This derivative is typically prepared through the sulfonation of 4-nitrotoluene, followed by oxidative coupling. wikipedia.org The presence of the sulfonic acid groups, usually as their sodium or potassium salts, imparts significant water solubility to the otherwise sparingly soluble this compound core. ontosight.ai

The established synthetic route involves the treatment of 4-nitrotoluene with oleum (B3057394) (fuming sulfuric acid) to yield 4-nitrotoluene-2-sulfonic acid. wikipedia.orggoogle.com This intermediate is then subjected to oxidative condensation in an alkaline aqueous medium. google.com Common oxidizing agents for this step include sodium hypochlorite (B82951) or air/oxygen in the presence of a catalyst. wikipedia.orggoogle.com

Mechanistic Pathway of Sulfonation:

The sulfonation of the aromatic rings in 4-nitrotoluene proceeds via an electrophilic aromatic substitution mechanism. slideshare.net

Generation of the Electrophile: In fuming sulfuric acid, sulfur trioxide (SO₃) acts as the primary electrophile. slideshare.net

Electrophilic Attack: The electron-rich aromatic ring of 4-nitrotoluene attacks the sulfur atom of SO₃. The nitro group (–NO₂) is a deactivating group and a meta-director, while the methyl group (–CH₃) is an activating group and an ortho-, para-director. The sulfonation occurs at the position ortho to the methyl group and meta to the nitro group, which is the C2 position.

Rearomatization: A base (such as HSO₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding 4-nitrotoluene-2-sulfonic acid. slideshare.net

The subsequent oxidative coupling of two molecules of 4-nitrotoluene-2-sulfonic acid forms the stilbene bridge. This reaction is typically carried out in an alkaline solution.

Introduction of Other Functional Groups

While sulfonation is the most common functionalization, other groups can be introduced to create a diverse range of this compound derivatives. These modifications often start from DNSDA, leveraging the directing effects of the existing nitro and sulfonate groups or by first transforming the nitro groups into other functionalities.

Reduction of Nitro Groups:

The nitro groups of DNSDA can be reduced to amino groups (–NH₂) to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA). This reduction is a critical step in the synthesis of many fluorescent whitening agents and dyes. pmarketresearch.comnih.gov Common reducing agents include iron powder or catalytic hydrogenation.

Conversion to Azides:

The amino groups of DASDA can be further converted to azido (B1232118) groups (–N₃) via diazotization followed by reaction with sodium azide. This leads to the formation of 4,4'-diazidostilbene-2,2'-disulfonic acid (DADSDA), a photoreactive cross-linking agent.

Modifications via Azo Coupling:

The diazonium salts derived from DASDA can also be used in azo coupling reactions with various aromatic compounds to produce a wide array of azo dyes. The resulting structures incorporate the stilbene-disulfonic acid core, which often enhances water solubility and affinity for textile fibers.

Research Findings on Functionalization:

The following table summarizes key functionalization reactions starting from 4-nitrotoluene and the resulting this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Key Properties/Applications |

| 4-Nitrotoluene | 1. H₂SO₄/SO₃ (Oleum)2. NaOH, NaOCl (aq) | Disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate | Water-soluble precursor for dyes and optical brighteners. wikipedia.org |

| Disodium 4,4'-dinitrostilbene-2,2'-disulfonate | Fe powder or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 4,4'-Diaminostilbene-2,2'-disulfonic acid (DASDA) | Intermediate for fluorescent whitening agents and dyes. nih.gov |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | 1. NaNO₂, HCl (Diazotization)2. NaN₃ | Disodium 4,4'-diazidostilbene-2,2'-disulfonate (DADSDA) | Photoreactive cross-linking agent. |

| Diazotized DASDA | Phenolic or Aromatic Amine Coupling Partners | Azo Dyes | Water-soluble colorants for textiles. |

| 4,4'-Dinitrostilbene | Reduction (e.g., with SnCl₂/HCl) | 4,4'-Diaminostilbene | Intermediate for polyamides and other polymers. |

These functionalization strategies highlight the versatility of the this compound scaffold, allowing for the synthesis of a broad spectrum of derivatives with tailored properties for diverse chemical industries.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Studies of Dinitrostilbene Formation Reactions

The formation of this compound can be achieved through various synthetic routes, often involving complex reaction mechanisms with radical and anionic intermediates.

One significant pathway is the electrochemical formation of E-4,4'-dinitrostilbene from 4-nitrotoluene (B166481). Mechanistic studies propose that this reaction begins with the deprotonation of 4-nitrotoluene, which is followed by the formation of a charge transfer complex between the resulting anion and a neutral 4-nitrotoluene molecule. researchgate.net This complex can then evolve through two primary routes: one involves the loss of a proton and two electrons to form 4,4'-dinitrobibenzyl, which subsequently oxidizes to this compound. The alternative route involves an electron transfer within the complex, yielding a nitrobenzyl radical and a nitrotoluene anion radical. researchgate.net The nitrobenzyl radical then dimerizes to form 4,4'-dinitrobibenzyl. The presence of these radical and anion radical intermediates of nitrotoluene, dinitrobibenzyl, and this compound has been confirmed using EPR and UV-visible spectroscopy. researchgate.net

Another commercially important compound, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), is synthesized by the oxidation of 4-nitrotoluene-2-sulfonic acid. europa.eu This process, often carried out with sodium hypochlorite (B82951) or oxygen in an alkaline aqueous medium, proceeds through 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) as a detectable intermediate. europa.eugoogle.com The oxidation of DND to DNS is characterized by a fast reaction rate and a high yield, typically exceeding 99%. google.com The kinetics for the oxidation of the precursor 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) have been described by the following rate equation: -d[DND]/dt = k[DND][OH⁻]¹·⁴ researchgate.net

Base-induced reactions of p-nitrobenzyl compounds also serve as a route to p,p'-dinitrostilbene. The reaction of p-nitrobenzyl chloride with a hydroxide (B78521) ion in aqueous dioxane produces p,p'-dinitrostilbene, alongside cis- and trans-p,p'-dinitrostilbene oxides and p-nitrobenzyl alcohol. worktribe.com The yield of this compound is dependent on the leaving group of the p-nitrobenzyl compound; poor leaving groups like Cl favor its formation, while good leaving groups such as Br or I result in the corresponding alcohol as the major product. worktribe.com A radical anion mechanism has been proposed for these transformations. worktribe.comresearchgate.net The presence of oxygen can inhibit stilbene (B7821643) formation, leading to this compound oxides as the main products. worktribe.com

Photochemical Reaction Mechanisms of this compound

Photochemical reactions are initiated by the absorption of light, leading to the formation of an excited state that can undergo various transformations. google.com For this compound derivatives, the primary photochemical process is a reversible trans-cis isomerization, though photodegradation also occurs, albeit less efficiently. researchgate.netnih.gov

Quantum Yield Determination for Photoisomerization

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific process for each photon absorbed. libretexts.org In the case of 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) in aqueous solution, the main photochemical event is the reversible isomerization between its trans and cis forms. The quantum yields for these processes have been determined experimentally. Photolysis, or photodegradation, also takes place but with a significantly lower quantum yield, indicating that isomerization is the dominant light-induced pathway. researchgate.netnih.gov

Table 1: Quantum Yields for Photochemical Processes of 4,4′-Dinitrostilbene-2,2′-disulfonate (DSD)

| Photochemical Process | Quantum Yield (Φ) | Reference |

|---|---|---|

| trans → cis Isomerization | 0.30 | researchgate.net |

| cis → trans Isomerization | 0.24 | researchgate.net |

| Photolysis (Degradation) | (2.2 - 2.4) x 10⁻⁴ | researchgate.net |

These values highlight that the photoisomerization of DSD is a relatively efficient process, while its degradation by light is minimal. researchgate.net

Photodegradation Pathways and Intermediate Characterization

Although photodegradation of this compound has a low quantum yield, understanding its pathways is crucial for environmental applications. researchgate.net Studies on the degradation of 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) under alkaline and aerobic conditions have revealed a complex reaction network. google.com

Analysis using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) has identified several degradation and reduction products. A proposed mechanism suggests that DNS can degrade to form 4-nitrosobenzaldehyde-2-sulfonic acid (NSB) and 4-nitrotoluene-2-sulfonic acid (NTS). google.com NSB can be rapidly oxidized to 4-nitrosobenzoic acid (NSBA). Concurrently, the nitro group of a DNS molecule can oxidize NSB, leading to the reduction of DNS itself into intermediates like 4-amino-4′-nitrostilbene-2,2′-disulfonic acid (ANSD) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD). google.com Furthermore, a DNS-epoxide can be generated through the condensation of NSB and NTS under alkaline conditions. google.com

This complex web of reactions demonstrates that the photodegradation of DNS involves both oxidative and reductive pathways, leading to a variety of intermediates.

Chemo- and Regioselectivity in this compound Transformations

Chemoselectivity refers to a reagent's preference to react with one functional group over another, while regioselectivity describes the preference for reaction at one position over another possible position. google.commedcraveonline.com These principles are critical in directing the outcomes of reactions involving multifunctional molecules like this compound.

An example of regioselectivity is observed in the reductive cyclization of 2,4-dinitrostilbene. The reaction yields 2-phenyl-6-nitroindole, indicating a selective reaction at the ortho-nitro group while the para-nitro group remains intact. This selectivity is rationalized by the coordination of the stilbene C=C double bond to the metal catalyst, which positions the ortho-nitro group for preferential reaction. mdpi.com

Chemoselectivity is evident in the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) using zero-valent iron. The primary desired reaction is the reduction of the two nitro groups to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD). nih.gov However, under certain conditions (e.g., dilute solutions), a competing reaction involving the oxidative cleavage of the central C=C double bond occurs, forming 5-amino-2-formylbenzene sulfonic acid (ABAS) as a significant by-product. nih.gov This demonstrates a competition between two different reactive sites in the molecule: the nitro groups and the ethene bridge. The selectivity of this transformation is highly dependent on reaction parameters such as pH, temperature, and the initial concentration of DNS. nih.gov

Advanced Oxidation Processes (AOPs) for this compound Degradation: Mechanistic Insights

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). wikipedia.orgresearchgate.net These processes are considered promising for the treatment of wastewater containing this compound derivatives. researchgate.net

While specific mechanistic studies on AOPs for this compound are not abundant, the general principles can be applied. AOPs like the Fenton process (Fe²⁺/H₂O₂), ozonation (O₃), and photocatalysis (e.g., TiO₂) generate •OH radicals that can non-selectively attack organic molecules. researchgate.netcapes.gov.br The hydroxyl radical can initiate degradation through several pathways, including hydrogen abstraction, addition to aromatic rings, and electron transfer.

In the context of this compound, the attack by •OH radicals would likely target the electron-rich aromatic rings and the central C=C double bond. This would lead to the cleavage of the molecule and the formation of smaller, more oxidized intermediates, eventually leading to mineralization into CO₂, water, and inorganic ions. For instance, in the ozonolysis of trans-2,2′-dinitrostilbene, the central ethylene (B1197577) bond shows high reactivity, leading to the formation of o-nitrobenzaldehyde.

Studies have explored using Fenton's reagent and ozonation for the pre-treatment of wastewater containing related compounds like 4,4'-diaminostilbene-2,2'-disulfonic acid, demonstrating the potential of these AOPs to reduce chemical oxygen demand (COD) and improve biodegradability. researchgate.net Photocatalysis using TiO₂ has also been suggested as a method to accelerate the elimination of 4,4′-dinitrostilbene-2,2′-disulfonate from wastewater, as its natural photolysis rate is very low. researchgate.net The mechanism would involve the generation of electron-hole pairs in the TiO₂ semiconductor upon UV irradiation, leading to the formation of •OH radicals on the catalyst surface, which then degrade the adsorbed this compound molecules. worktribe.com

Computational and Theoretical Chemistry of Dinitrostilbene Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dinitrostilbene systems. nih.gov These calculations can predict molecular geometries, electronic distributions, and the energies of different molecular states. mdpi.comnih.gov

Density Functional Theory (DFT) has proven to be a powerful tool for exploring the conformational landscapes of molecules. frontiersin.orgresearchgate.netnih.gov For complex systems like this compound, DFT calculations can identify various stable and transient conformations, providing a map of the potential energy surface. nih.gov These studies are crucial for understanding how the molecule's shape influences its properties and reactivity. nih.gov For instance, DFT calculations have been employed to study the conformational analysis of similar complex organic molecules, identifying numerous stable conformers and the energetic barriers between them. nih.gov The choice of functional and basis set, such as B3LYP or M06-2X with a 6-311+G(d,p) basis set, is critical for obtaining accurate results that correlate well with experimental data. nih.gov

| Computational Method | Key Findings | Reference |

| DFT B3LYP/6-311+G(d,p) | Characterized 87 stable conformers of a dipeptide, revealing the most stable structures and their migration patterns on the potential energy surface. | nih.gov |

| DFT M06-2X/6-31++G(d,p) | Selected for its ability to reproduce geometrical variations from the ground state (S₀) to the first excited state (S₁), which is crucial for understanding photophysical properties. | frontiersin.org |

| (r2SCAN+MBD)@HF | A parameter-free DFT method that accurately models non-covalent interactions in charged systems by combining the r2SCAN functional and many-body dispersion on Hartree-Fock densities. | chemrxiv.org |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to determining the ground state geometries of molecules. researchgate.netnih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) are used to obtain highly accurate structural information. nih.govmdpi.com These calculations are essential for establishing a reliable foundation for further theoretical investigations, such as the prediction of spectroscopic properties and reaction dynamics. nih.gov For example, extensive ab initio calculations have been used to determine the energy, geometry, and vibrational frequencies of all stationary points on the ground-state potential energy surface of C₂H₂. nih.gov

| Computational Method | Key Findings | Reference |

| CASSCF, MRCI, CCSD(T) | Used with aug-cc-pVXZ basis sets to report the geometries of acetylene (B1199291) and vinylidene minima and all transition states on the C₂H₂ ground-state potential energy surface. | nih.gov |

| MP2, MP3, DFT | Employed to predict the existence and molecular structure of novel carbon-nitrogen compounds, demonstrating the power of these methods in exploring new chemical spaces. | nih.gov |

| Ab initio MRD-CI | Carried out on the ground and excited electronic states of BeOH and MgOH for linear and bent geometries, providing insights into their stretching and bending potentials. | researchgate.net |

Density Functional Theory (DFT) Studies on Conformational Landscapes

Theoretical Spectroscopy and Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. rsc.orgnih.goveurjchem.com These predictions can guide experimental work and help in the assignment of complex spectra. wikipedia.org

Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. researchgate.netresearchgate.netokayama-u.ac.jp Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to these spectra. nih.govrsc.org These calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govuni-muenchen.de For stilbene (B7821643) derivatives, theoretical calculations have been used to predict the UV-Vis spectral properties of different isomers and to propose mechanisms for their interconversion. researchgate.net The accuracy of these predictions is often dependent on the chosen functional and basis set, and can be further improved by considering solvent effects. nih.gov

| Computational Method | Predicted Property | Key Findings | Reference |

| TD-DFT (B3LYP/6-31+G(d,p)) | Excited state energies | Revealed two close-lying excited states (one bright, one dark) in π-expanded diketopyrrolopyrroles, explaining their emission properties. | rsc.org |

| CC2 and MS-CASPT2/CASSCF | Vertical UV absorption spectra | Assigned experimental transitions in nitrobenzaldehyde isomers, identifying nπ* and ππ* absorptions. | uni-muenchen.de |

| M06/6-31G(d), PBE0/6-31G(d), M05/6-31G(d) | Maximum absorption wavelengths (λmax) | M05/6-31G(d) provided the best agreement with the experimental λmax for Tamoxifen, underestimating it by only 1.8 nm. |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. researchgate.netardc.edu.au Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate NMR shielding tensors, which can then be converted to chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Accurate prediction of NMR spectra can aid in the structural elucidation of complex molecules and in the verification of experimentally obtained data. nmrdb.orgnih.gov Machine learning algorithms trained on large datasets of experimental and calculated shifts are also emerging as powerful tools for rapid and accurate NMR prediction. researchgate.net

| Prediction Method | Key Feature | Application | Reference |

| GIAO Shielding Tensors | Calculation of NMR chemical shifts from first principles. | Used for finding NMR chemical shifts in chloroform (B151607) solution for a stilbene derivative. | researchgate.net |

| Neural Networks | Prediction of ¹H NMR chemical shifts based on molecular descriptors. | Used for the prediction of ¹H NMR chemical shifts for a variety of organic molecules. | nmrdb.org |

| Deep Learning Algorithm (PROSPRE) | Trained on a high-quality, "solvent-aware" experimental dataset for high accuracy. | Predicts ¹H chemical shifts in various solvents with a mean absolute error of <0.10 ppm. | researchgate.net |

Investigation of Intramolecular Electronic Interactions

Analysis of Push-Pull Effects in Nitrostilbene Derivatives

Push-pull stilbenes, which contain both an electron-donating group and an electron-accepting group, are of significant interest due to the electronic coupling between these moieties. nih.gov This arrangement can lead to substantial charge transfer characteristics in the electronic excited states upon photoexcitation. nih.gov An increase in the push-pull effect results in greater charge separation and can lead to twisted intramolecular charge transfer (TICT). nih.govacs.org

A prominent example is 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), a strong push-pull stilbene derivative. nih.govacs.org Computational studies, such as those using plane-wave density functional theory (DFT), have been employed to investigate the properties of such molecules. nih.govacs.org For instance, investigations into the adsorption of DANS on amorphous silica (B1680970) glass have revealed that hydrogen bonds between the nitro group and surface hydroxyl groups are the dominant intramolecular interaction. nih.govacs.org

The "push-pull" effect in these molecules leads to a significant shift in charge, a phenomenon observed in other chromophores like merocyanines and cyanostilbenes. researchgate.net In DANS, the interaction energy of the nitro group with a silica surface is significantly larger than that of the dimethylamino group, with average interaction energies calculated to be -0.85 eV and -0.32 eV, respectively. nih.govacs.org This difference highlights the strength of the nitro group as an electron acceptor. The dipole moment of DANS undergoes a considerable change from the ground to the excited states, making its emissive properties highly sensitive to the surrounding environment. nih.govacs.org

Table 1: Interaction Energies of DANS Functional Groups with a Silica Surface

| Functional Group | Average Interaction Energy (eV) |

| Nitro Group (NO₂) | -0.85 nih.govacs.org |

| Dimethylamino Group (N(CH₃)₂) | -0.32 nih.govacs.org |

This table illustrates the calculated average interaction energies of the electron-accepting nitro group and the electron-donating dimethylamino group of 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) with an amorphous silica glass surface, demonstrating the stronger interaction of the nitro group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally suggests higher reactivity. malayajournal.org

In the context of nitrostilbene derivatives, FMO analysis helps to characterize the charge transfer that occurs within the molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO-LUMO energy gap for this molecule was 4.0106 eV. malayajournal.org

For push-pull systems like DANS, the HOMO is typically associated with the electron-donating part of the molecule, and the LUMO is localized on the electron-accepting part. In the TICT S1 state of a constrained DANS derivative, the LUMO is strongly localized on the nitro group. ntu.edu.tw This localization explains the stabilization of the TICT state in polar solvents. ntu.edu.tw FMO theory provides a framework for predicting how modifications to the molecular structure will affect the electronic properties and reactivity of this compound systems. wikipedia.org

Table 2: Frontier Molecular Orbital (FMO) Data for a Substituted Imidazole Derivative

| Parameter | Value |

| HOMO Energy | -5.2822 eV malayajournal.org |

| LUMO Energy | -1.2715 eV malayajournal.org |

| HOMO-LUMO Energy Gap | 4.0106 eV malayajournal.org |

This table presents the calculated HOMO and LUMO energies and the resulting energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, as determined by DFT calculations. A smaller energy gap is indicative of higher chemical reactivity.

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the characterization of transition states and the calculation of energy barriers.

Transition State Characterization and Energy Barrier Calculations

Theoretical investigations, often using DFT methods, can dissect complex reaction mechanisms into elementary steps and identify the associated transition states. researchgate.net For instance, the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) has been studied, proposing multiple reaction routes leading to different products. researchgate.net The energy barriers for these routes can be calculated to determine the most favorable pathway. researchgate.net

The activation energy for isomerization reactions can also be calculated. For example, the isomerization of nitromethane (B149229) to methyl nitrite (B80452) has a calculated activation energy of 176 kJ mol⁻¹ for the lowest-energy unimolecular reaction. acs.org These calculations are crucial for understanding reaction feasibility and predicting product distributions.

Table 3: Calculated Relative Gibbs Free Energies of Reaction Pathways in the Gas Phase

| Reaction Route | Relative Gibbs Free Energy (kcal/mol) |

| A2 | -48.22 researchgate.net |

| A1 | 21.29 researchgate.net |

| C1 | 21.59 researchgate.net |

| B | 29.81 researchgate.net |

| C2 | 77.59 researchgate.net |

This table shows the calculated relative Gibbs free energies for five proposed routes of the electrochemical reaction between β-nitrostyrene and benzaldehyde in the gas phase. A more negative value indicates a more favorable reaction pathway.

Solvation Effects on Reaction Thermodynamics and Kinetics

Solvation can significantly influence the thermodynamics and kinetics of chemical reactions. slideshare.net The interactions between the solute and solvent molecules can stabilize or destabilize reactants, products, and transition states, thereby altering reaction rates and equilibria. slideshare.netresearchgate.net

Computational models, including both implicit and explicit solvent models, are used to study these effects. nih.govnih.gov For example, in the study of the reaction between β-nitrostyrene and benzaldehyde, the inclusion of solvents (dimethylformamide, methanol, and water) changed the favorability of reaction pathways compared to the gas phase. researchgate.net In solution, path B and product P3 became more favorable both kinetically and thermodynamically. researchgate.net The average relative Gibbs free energy for the transition states leading to different products was calculated in these solvents, providing insight into the kinetic favorability. researchgate.net

The polarity of the solvent is a critical factor. For push-pull systems, polar solvents can stabilize charge-separated states, affecting fluorescence and photoisomerization quantum yields. nih.govmdpi.com In the case of this compound derivatives, the choice of solvent is crucial for controlling reaction outcomes. For instance, an aqueous solution of ethylene (B1197577) glycol monobutyl ether was found to be a suitable medium for the oxidation of 4-nitrotoluene-2-sulfonic acid to 4,4'-dinitrostilbene-2,2'-disulfonic acid. researchgate.net The desolvation of a binding pocket upon ligand approach can also introduce a significant free energy barrier, impacting reaction kinetics. nih.gov

Table 4: Average Relative Gibbs Free Energies in Solution for a Nitrostilbene Derivative Reaction

| Species | Average Relative Gibbs Free Energy (kcal/mol) |

| Products | |

| P1 | -60.25 researchgate.net |

| P2 | -112.1 researchgate.net |

| P3 | -112.09 researchgate.net |

| P4 | -118.46 researchgate.net |

| Transition States | |

| TS for P1 | 95.81 researchgate.net |

| TS for P2 | -42.84 researchgate.net |

| TS for P3 | -8.25 researchgate.net |

| TS for P4 (Route C1) | 34.16 researchgate.net |

| TS for P4 (Route C2) | 29.05 researchgate.net |

This table displays the average relative Gibbs free energies for products and transition states in three different solvents (dimethylformamide, methanol, and water) for the reaction of β-nitrostyrene and benzaldehyde. These values illustrate the thermodynamic and kinetic influence of the solvent environment.

Applications in Advanced Materials Science and Chemical Technologies

Dinitrostilbene as a Platform for Optoelectronic Materials

The this compound framework is a versatile platform for the creation of optoelectronic materials, which are materials that can interact with light and electricity. This is largely due to the stilbene (B7821643) backbone, a conjugated system that can be chemically modified to tune its electronic and photophysical properties.

Chromophores for Tunable Fluorescence and Luminescence

This compound-based chromophores are integral to the development of materials with tunable fluorescent and luminescent properties. researchgate.netfigshare.com The ability to control the emission of light from these materials is crucial for applications such as organic light-emitting diodes (OLEDs) and tunable dye lasers. researchgate.net

Research has shown that the fluorescence of this compound derivatives can be modulated by altering their molecular arrangement and environment. For instance, forming layered multicomponent crystals of a this compound-based chromophore with a guanidinium (B1211019) cation leads to a red-shift in emission and an increase in photoluminescence quantum yield and fluorescence lifetime. researchgate.netresearchgate.net This change is attributed to a structural shift of the this compound molecules from a staggered to a parallel arrangement within the crystal. researchgate.net Such modifications at the molecular level provide a pathway to create organic materials with tailored fluorescence properties for high-performance optoelectronic devices. researchgate.netacs.org

The nonlinear optical (NLO) properties of this compound-based chromophores have also been investigated for their potential use in photorefractive polymers. researchgate.net These materials can change their refractive index in response to light, a property valuable for optical data storage and processing. Studies have shown that while dinitrophenyl-based chromophores exhibit a reduced nonlinear response compared to their mononitro counterparts, they are still considered for these advanced applications. researchgate.net

Development of Fluorescent Whitening Agents and Optical Brighteners

A significant application of this compound derivatives is in the production of fluorescent whitening agents (FWAs) and optical brighteners. wikipedia.orgatomfair.compmarketresearch.com These substances absorb ultraviolet light and re-emit it as blue light, making materials appear whiter and brighter. nih.gov They are widely used in the textile, paper, and detergent industries. atomfair.comresearchgate.net

The key intermediate in this process is 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). wikipedia.orgnih.govgoogle.com Through a reduction reaction, DNSDA is converted to 4,4'-diamino-2,2'-stilbenedisulfonic acid (DASDA), which is a cornerstone for many optical brighteners. wikipedia.orggoogle.comevitachem.com The synthesis of DASDA from DNSDA can be achieved through various methods, including catalytic hydrogenation using a cobalt catalyst or reduction with iron powder. google.comresearchgate.netresearchgate.netglobalauthorid.com

Further chemical modifications of DASDA lead to a diverse range of optical brighteners. For example, reacting DASDA with cyanuric chloride and subsequently with other amines produces triazinyl-stilbene derivatives, which are effective FWAs for cotton fibers. nih.govresearchgate.net The development of novel fluorophores with enhanced optical brightness continues to be an active area of research, with new derivatives being synthesized and characterized for their superior performance. nih.gov

Sensor Development based on this compound Derivatives

The unique electronic and photophysical properties of this compound derivatives make them suitable candidates for the development of chemical sensors. These sensors can detect the presence of specific substances by exhibiting a change in their optical properties, such as luminescence.

Luminescence-Based Detection of Nitroaromatic Compounds

Derivatives of this compound have been explored for their potential in detecting nitroaromatic compounds, which are often components of explosives. lookchem.comrsc.orgrsc.org The principle behind this application is fluorescence quenching. rsc.orgmdpi.comnih.gov When the this compound-based sensor molecule is exposed to a nitroaromatic compound, its fluorescence is "turned off" or quenched. rsc.orgmdpi.com

The electron-deficient nature of nitroaromatic compounds facilitates an interaction with the electron-rich this compound derivative, leading to this quenching effect. rsc.org This interaction can occur through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). rsc.org Researchers have developed various fluorescent materials, including polymers and metal-organic frameworks, that incorporate this compound-like structures for the sensitive and selective detection of explosives like trinitrotoluene (TNT) and picric acid. lookchem.comrsc.orgnih.gov The ability to detect these compounds at very low concentrations is crucial for security and environmental monitoring. rsc.orgwestmont.edu

| Sensor Type | Analyte Detected | Mechanism |

| This compound-based molecular solids | Nitroaromatic explosives (e.g., trinitrotoluene, picric acid) | Fluorescence quenching |

| Iptycene-based fluorescent sensors | Nitroaromatic compounds (e.g., 2,4-dinitrotoluene, TNT) | Fluorescence quenching |

| Polyaniline-Ag composite | Nitroaromatic compounds (e.g., TNP, DNB) | Fluorescence quenching (PET mechanism) |

| Luminescent polymeric nanocomposites | Nitroaromatic explosives (e.g., picric acid, TNT) | Fluorescence quenching (FRET and PET) |

| Luminescent triphenylamine (B166846) carboxylic acids | Nitroaromatics (e.g., picric acid) | Fluorescence quenching |

Spectroscopic Sensing of Metal Ions

Derivatives of this compound, particularly 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), have shown promise in the spectroscopic detection of metal ions. researchgate.net These sensors operate by binding to specific metal ions, which in turn causes a measurable change in their fluorescence or UV-Visible absorption spectra. researchgate.netuns.ac.id

For instance, DSD has been demonstrated as an effective sensor for the detection of tin(II) (Sn²⁺) ions. researchgate.net The interaction between DSD and Sn²⁺ inhibits the photo-induced electron transfer (PET) pathway, leading to a detectable change in its fluorescence. researchgate.net This selectivity allows for the detection of Sn²⁺ even in the presence of other competing metal ions. researchgate.net The development of such sensors is important for environmental monitoring, as heavy metal ions can be toxic and detrimental to ecosystems. researchgate.net Research in this area also explores the use of other derivative ligands and metal complexes for the selective recognition of various metal ions like Zn²⁺ and Cd²⁺. uns.ac.idnih.govrsc.org

Precursors and Intermediates in Fine Chemical Synthesis

This compound, and more specifically its sulfonated form, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS or DNSDA), is a crucial intermediate in the fine chemical industry. atomfair.compmarketresearch.comresearchgate.nettradeindia.com It serves as a starting material for the synthesis of a wide variety of other valuable chemical compounds. wikipedia.orgontosight.aigoogle.com

The primary use of DNSDA is in the production of 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA). google.comevitachem.comontosight.aisigmaaldrich.comresearchgate.net The reduction of the two nitro groups in DNSDA to amino groups yields DASDA, a compound that is itself a key intermediate for fluorescent whitening agents and a range of direct dyes. wikipedia.orgresearchgate.netontosight.ai Commercially important dyes derived from this pathway include Direct Red 76, Direct Brown 78, and Direct Orange 40. wikipedia.org

The synthesis of DNSDA itself typically starts from the sulfonation of 4-nitrotoluene (B166481) to produce 4-nitrotoluene-2-sulfonic acid. wikipedia.orgnih.gov This is followed by an oxidative condensation reaction, often using sodium hypochlorite (B82951), to form the this compound backbone. wikipedia.orggoogle.com The versatility of the this compound structure allows it to be a precursor for other specialized chemicals as well. For example, trans-2,2'-dinitrostilbene can serve as a precursor for o-nitrobenzaldehyde, a key intermediate in the pharmaceutical industry. wiserpub.comresearchgate.netcapes.gov.br Furthermore, research has explored the transformation of DNSDA-containing wastewater into other useful chemicals like paramycin (4-amino-2-hydroxybenzoic acid), showcasing a strategy for waste valorization. researchgate.netresearchgate.netresearchgate.net

| Precursor Compound | Synthesized Intermediate/Product | Application of Product |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA) | 4,4'-Diaminostilbene-2,2'-disulfonic acid (DASDA) | Fluorescent whitening agents, Dyes |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA) | Azo dyes (e.g., Direct Red 76, Direct Brown 78) | Textile dyes |

| trans-2,2'-Dinitrostilbene | o-Nitrobenzaldehyde | Pharmaceutical intermediate |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (from wastewater) | Paramycin (4-amino-2-hydroxybenzoic acid) | Pharmaceutical intermediate |

Synthesis of Industrial Dyes and Pigments

This compound derivatives are crucial in the manufacturing of a wide array of industrial colorants. wiseguyreports.com The compound serves as a foundational building block for producing stilbene-based dyes and pigments. atomfair.com For instance, the reaction of disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate with aniline (B41778) derivatives leads to the formation of commercially significant azo dyes. wikipedia.org These dyes are known for their vibrant colors and good fastness properties, making them suitable for textile applications. wiseguyreports.com

The demand for these dyes is significant, with the textile industry being a primary consumer. pmarketresearch.comwiseguyreports.com The global market for DNSDA reflects its importance, with a substantial portion of its use dedicated to the production of reactive and direct dyes. valuates.com

Table 1: Examples of Dyes Derived from this compound

| Dye Name | Class | Application |

|---|---|---|

| Direct Red 76 | Azo Dye | Textiles |

| Direct Brown 78 | Azo Dye | Textiles |

| Direct Orange 40 | Azo Dye | Textiles |

| Direct Yellow 12 | Azo Dye | Textiles |

This table is generated based on information from the text.

Precursors for Aromatic Aldehydes (e.g., o-nitrobenzaldehyde)

A notable application of this compound is its role as a precursor in the synthesis of o-nitrobenzaldehyde. rsc.orgcapes.gov.br This aromatic aldehyde is a vital intermediate in the pharmaceutical industry, serving as a starting material for various drugs. psu.edu A novel synthetic route involves the ozonolysis and reductive hydrolysis of trans-2,2'-dinitrostilbene, which selectively yields the ortho isomer of nitrobenzaldehyde. rsc.orgcapes.gov.br This method is highlighted as a more environmentally benign alternative to traditional synthesis routes, which often produce a mixture of isomers and involve hazardous nitration reactions. psu.edu

The synthesis process from trans-2,2'-dinitrostilbene offers a direct pathway to the desired o-nitrobenzaldehyde, a key component in the production of certain pharmaceuticals. rsc.orgpsu.edu

Intermediates in the Production of Specialty Chemicals (e.g., paramycin pathway from wastewater)

An innovative and environmentally significant application of this compound derivatives is their use as intermediates in the production of specialty chemicals from industrial wastewater. Specifically, wastewater from the production of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) has been successfully utilized as a raw material for the synthesis of paramycin (4-amino-2-hydroxybenzoic acid). researchgate.netacs.org Paramycin is an important antitubercular agent and a valuable pharmaceutical intermediate. researchgate.net

This process involves a series of chemical transformations, including oxidation, reduction, and alkaline fusion, to convert the aromatic sulfonic acids present in the wastewater into paramycin with high yields. researchgate.netacs.org This approach not only provides a profitable route to a valuable chemical but also offers a sustainable solution to the environmental challenges posed by DNS wastewater. researchgate.netresearchgate.net The conversion of industrial byproducts into valuable commodities represents a significant advancement in green chemistry and waste valorization. acs.org

Energy Storage Materials Research: Organic Cathodes

Emerging research has identified this compound derivatives as promising candidates for applications in energy storage, particularly as organic cathode materials. pmarketresearch.com Recent studies have explored the potential of these compounds in sodium-ion batteries, which are being investigated as a cost-effective alternative to lithium-ion batteries. pmarketresearch.com

The exploration of organic materials for cathodes is driven by the desire to move away from reliance on expensive and less sustainable metal-based cathodes. acs.org While research in this area is still in the experimental stages, the unique electronic properties of this compound derivatives make them an interesting subject for further investigation in the development of next-generation energy storage systems. pmarketresearch.com The goal is to develop high-performance, cost-effective, and safe energy storage solutions to meet the growing global demand. nrel.gov

Environmental Chemistry: Fate, Transformation, and Remediation of Dinitrostilbene

Environmental Transformation Pathways

Once released into the environment, dinitrostilbene can undergo several transformation processes, influenced by factors such as light and the presence of reactive chemical species. These transformations are critical in determining the persistence and potential impact of these compounds in aquatic ecosystems.

Photochemical Degradation in Aqueous Environments

Sunlight can play a significant role in the degradation of this compound derivatives in water. The photochemical behavior of 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) has been a subject of study. globalauthorid.com Research has shown that stilbene-type fluorescent whitening agents undergo photoisomerization, a process that affects their isomer distribution and subsequent photodegradation rates in aquatic environments. acs.org The study of DSD degradation in water has provided insights into its photochemical stability and transformation products. globalauthorid.comscilit.com High-performance liquid chromatography (HPLC) coupled with photodiode array and electrospray ionization mass spectrometric detectors has been utilized to separate and identify the process-related substances and photodegradation products of stilbenesulfonic acids, including 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNSDA), in industrial wastewaters. nih.gov

Reductive Transformation by Zero-Valent Iron

Zero-valent iron (ZVI) has emerged as a promising agent for the reductive transformation of various organic pollutants, including this compound derivatives. nih.gov Studies have demonstrated that ZVI can effectively reduce nitroaromatic compounds. researchgate.net Specifically, the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by zero-valent iron has been investigated, revealing the formation of intermediate products such as 5-amino-2-formylbenzene sulfonic acid. jmaterenvironsci.com The use of nanoscale zero-valent iron has also been explored for the degradation of other toxic organic pollutants. updatepublishing.com This reductive process is a key pathway in the remediation of this compound-contaminated water. researchgate.net

Wastewater Treatment and Resource Recovery

The presence of this compound and its byproducts in industrial effluents necessitates effective wastewater treatment strategies. These strategies not only aim to remove the pollutants but also to recover valuable compounds, contributing to a more circular economy.

Recovery and Purification of this compound-related Compounds from Industrial Effluents

Industrial wastewater from the production of 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) contains significant amounts of this compound and other aromatic sulfonic acids. researchgate.netresearchgate.net Research has focused on developing methods to recover these valuable materials. One novel approach involves a combination of acidification and subsequent reduction to recover approximately 90% of the DNS lost during the multiple-effect evaporation process in production. researchgate.net This recovery not only reduces the pollutant load but also increases the yield of 4,4′-diaminostilbene-2,2′-disulfonic acid, a valuable intermediate. researchgate.net Another strategy involves the recovery of high-purity sodium sulfate (B86663) from the wastewater, which can then be reused in the production of sodium 4-nitrotoluene-2-sulfonate, a precursor to DNS. colab.ws

Application of Photocatalysis for this compound Removal

Photocatalysis represents an advanced oxidation process with great potential for treating wastewater containing organic pollutants like this compound. nih.goviscientific.org This technology utilizes semiconductor photocatalysts and a light source to generate highly reactive species that can degrade organic compounds into simpler and less harmful substances. nih.gov While specific studies on the direct photocatalytic degradation of this compound are part of a broader research area, the principles of photocatalysis have been widely applied to various organic pollutants found in industrial wastewater. nih.govmdpi.com The efficiency of photocatalysis can be influenced by several factors, including the type of catalyst, pH of the solution, and the intensity of the light source. mdpi.com

Integrated Waste Management and Valorization Strategies

An integrated approach to waste management is crucial for addressing the environmental challenges posed by industrial effluents containing this compound. mdpi.comresearchgate.nettaylorfrancis.com This holistic strategy combines different waste management techniques to achieve environmental benefits, maximize economic value, and ensure social acceptance. banyannation.com In the context of this compound production, this involves not only treating the wastewater but also valorizing the waste streams. For instance, a notable strategy transforms the high concentrations of aromatic sulfonic acids in DNS wastewater into paramycin (4-amino-2-hydroxybenzoic acid), a valuable pharmaceutical intermediate. researchgate.netnih.gov This process, which involves oxidation, reduction with iron powder, and alkaline fusion, has proven successful on a large scale and offers a potentially profitable solution to the environmental problems associated with DNS wastewater. researchgate.netnih.gov Such integrated strategies are key to transitioning towards a circular economy by transforming waste into valuable products. epfl.ch

Advanced Analytical and Characterization Methodologies for Dinitrostilbene

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating dinitrostilbene from complex matrices, including reaction mixtures and industrial wastewater.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of this compound derivatives, particularly the sulfonated forms like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS). sci-hub.stresearchgate.net The combination of HPLC with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) detectors provides comprehensive analytical data. researchgate.netnih.govmdpi.com

The PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This is crucial for identifying compounds based on their specific absorption spectra and for assessing peak purity. nih.gov ESI-MS is a soft ionization technique that is highly compatible with HPLC and provides molecular weight information of the compounds as they elute from the column. researchgate.netresearchgate.net For polysulfonated compounds, negative-ion ESI-MS is particularly effective, allowing for the determination of molecular mass and the number of sulfonic groups from the series of [M-xH]x- ions and their sodium adducts. researchgate.net

A common approach involves reversed-phase HPLC, utilizing a C18 column. sci-hub.st Gradient elution is often employed to effectively separate multiple components in a mixture, such as DNS and its reduction by-products, 4-amino-4′-nitrostilbene-2,2′-disulfonic acid (ANS) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DAS). sci-hub.stresearchgate.net The mobile phase typically consists of an aqueous buffer, like ammonium (B1175870) acetate (B1210297), and an organic modifier, such as acetonitrile (B52724). researchgate.net The use of volatile mobile phase additives like triethylammonium (B8662869) acetate is a good compromise for achieving chromatographic selectivity while maintaining compatibility with ESI-MS. researchgate.netresearchgate.net

The quantitative performance of HPLC methods for this compound-related compounds has been shown to be reliable, with relative standard deviations for triplicate injections reported at 1.57% for ANS, 2.34% for DNS, and 2.58% for DAS. sci-hub.st

Table 1: Example HPLC Conditions for this compound Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Shimadzu LC-6A Chromatograph | sci-hub.st |

| Column | µ-Bondapak C18 (300 mm x 4.6 mm i.d., 10 µm) | sci-hub.st |

| Mobile Phase | Gradient elution with ammonium acetate and acetonitrile | researchgate.net |

| Detector | Variable wavelength UV/Visible; Photodiode Array (PDA); ESI-MS | sci-hub.stresearchgate.net |

| Ionization Mode | Negative-ion Electrospray (ESI) | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. filab.fr However, this compound and its ionic derivatives are typically non-volatile and thermally unstable, making them unsuitable for direct GC analysis. sigmaaldrich.com To overcome this limitation, a chemical modification process known as derivatization is required. sigmaaldrich.comslideshare.net Derivatization converts polar functional groups (like those found in related amines or acids) into less polar, more volatile, and more thermally stable derivatives. slideshare.netrestek.com Common derivatization techniques include silylation and acylation, which replace active hydrogens on functional groups. slideshare.netrestek.com

Once derivatized, the analytes can be separated on a GC column and detected, often by a mass spectrometer (GC-MS). filab.fr This approach has been used to identify trace by-products in reaction mixtures related to this compound synthesis, such as 4,4'-dinitrostilbine and bis(4-nitrophenyl)ethanodione. uab.cat The GC-MS technique provides high separation efficiency and definitive identification based on the mass spectrum of the eluting derivative. filab.frchalmers.se

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometric (ESI-MS) Detection

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for quantitative measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic molecules, including this compound. fepbl.comresearchgate.netlibretexts.org It provides detailed information about the molecular skeleton by exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.com Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the connectivity of atoms and the stereochemistry of the molecule, such as distinguishing between E (trans) and Z (cis) isomers. mdpi.comnajah.edu

For stilbene (B7821643) derivatives, the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are particularly informative. najah.edursc.org For example, the configuration around the double bond can often be assigned based on the coupling constants between the vinylic protons. The presence of radicals and anion radicals of this compound in reaction media has been evidenced in part by NMR spectroscopy. uab.cat Furthermore, ¹H and ¹³C NMR have been used to identify products such as E-O₂NC₆H₄CH=CHC₆H₄NO₂ in reaction mixtures. uab.cat

Table 2: Key Principles of NMR for this compound Characterization

| NMR Technique | Information Provided | Relevance to this compound | Source |

|---|---|---|---|

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. Coupling constants reveal neighboring protons. | Distinguishes between aromatic and vinylic protons. Helps assign E/Z isomeric configuration. | uab.catrsc.org |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Allows for direct insight into the carbon framework and helps confirm isomeric structures. | najah.edursc.org |

| 2D NMR (e.g., COSY, HMBC) | Establishes correlations between nuclei to map out atomic connectivity and spatial relationships. | Confirms the complete molecular structure and stereochemistry, especially for complex derivatives. | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comwikipedia.org It is routinely used for both quantitative analysis and for gaining insight into the electronic structure of molecules containing chromophores (light-absorbing groups). msu.edu The this compound molecule, with its extended system of conjugated double bonds (the stilbene backbone) and electron-withdrawing nitro groups, is a strong chromophore, leading to characteristic absorption bands in the UV-Vis region. msu.eduresearchgate.net

The wavelength of maximum absorbance (λ_max) is related to the electronic transitions within the molecule, such as π→π* transitions. azooptics.com The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law, making UV-Vis spectroscopy a straightforward method for quantification. wikipedia.org The UV-Vis spectra of nitrostilbene derivatives can be influenced by factors such as pH, which can affect the electronic state of the molecule. researchgate.net

Spectrofluorometry, or fluorescence spectroscopy, is another technique that involves electronic transitions. It measures the light emitted from a sample after it has absorbed light at a specific excitation wavelength. jasco.plresearchgate.net While absorption spectroscopy measures all absorbing species in a mixture, fluorescence is often more specific and can be significantly more sensitive, allowing for the detection of much lower concentrations. biocompare.com It can be used to probe the structural flexibility and environment of a fluorophore. jasco.pl The combination of UV-Vis for determining the optimal excitation wavelength and fluorescence for sensitive quantification can be a powerful analytical approach. biocompare.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.trrsc.org It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), the peak of which reveals the molecular weight. neu.edu.tr

The ionization method significantly influences the resulting mass spectrum. uva.nl Soft ionization techniques like Electrospray Ionization (ESI), often coupled with HPLC, typically produce the molecular ion with minimal fragmentation. researchgate.netgoogle.com This is ideal for confirming the molecular weight of the analyte. uva.nl

In contrast, hard ionization techniques like Electron Ionization (EI), commonly used in GC-MS, bombard the molecule with high-energy electrons. neu.edu.tr This process not only forms the molecular ion but also causes it to break apart into smaller, characteristic fragment ions. wikipedia.orglibretexts.org The resulting fragmentation pattern is a unique "fingerprint" for a specific molecule and provides valuable clues about its structure. wikipedia.org For example, analysis by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented further, can be used to elucidate the structures of this compound-related compounds and their degradation products. uni-konstanz.de

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that chemical bonds vibrate at specific frequencies when they absorb infrared radiation. mdpi.com By analyzing the absorption spectrum, a unique molecular "fingerprint" is obtained, which allows for the characterization of the compound's structure. nih.govmdpi.com

In the analysis of this compound and its derivatives, FTIR spectroscopy is instrumental in confirming the presence of key functional groups. For instance, in the study of 4,4'-dinitrostilbene-2,2'-disulfonic acid, FTIR is used to identify the various functional groups within the molecule. The spectra would be expected to show characteristic absorption bands corresponding to the nitro groups (NO₂), the carbon-carbon double bond (C=C) of the stilbene backbone, and the sulfonic acid groups (SO₃H). The presence and position of these bands provide direct evidence for the molecular structure.